1-(2-Cyanoethyl)-2-oxocyclopentanecarbonitrile
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Overview
Description
1-(2-Cyanoethyl)-2-oxocyclopentanecarbonitrile is an organic compound with a unique structure that includes both a cyano group and a carbonyl group attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyanoethyl)-2-oxocyclopentanecarbonitrile typically involves the reaction of cyclopentanone with acrylonitrile under basic conditions. The reaction proceeds through a Michael addition, followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Cyanoethyl)-2-oxocyclopentanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine or the carbonyl group to an alcohol.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include amines, alcohols, carboxylic acids, and various substituted derivatives.
Scientific Research Applications
1-(2-Cyanoethyl)-2-oxocyclopentanecarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Cyanoethyl)-2-oxocyclopentanecarbonitrile involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The carbonyl group can undergo nucleophilic attack, leading to the formation of various intermediates. These interactions can affect biological pathways and chemical processes, making the compound useful in different applications.
Comparison with Similar Compounds
- 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole
- 2-Cyanoethyl diisopropylchlorophosphoramidite
- Nucleoside phosphoramidites
Uniqueness: 1-(2-Cyanoethyl)-2-oxocyclopentanecarbonitrile is unique due to its combination of a cyano group and a carbonyl group within a cyclopentane ring. This structure imparts specific reactivity and properties that are distinct from other similar compounds. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Properties
Molecular Formula |
C9H10N2O |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-(2-cyanoethyl)-2-oxocyclopentane-1-carbonitrile |
InChI |
InChI=1S/C9H10N2O/c10-6-2-5-9(7-11)4-1-3-8(9)12/h1-5H2 |
InChI Key |
CFMYONIBMOUMMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(C1)(CCC#N)C#N |
Origin of Product |
United States |
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